molecular formula C13H13FO2 B7894810 4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol

4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol

Cat. No.: B7894810
M. Wt: 220.24 g/mol
InChI Key: DCQAEMPLSSRYBK-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol is a fluorinated aromatic compound featuring a methanol group bridging a 4-fluoro-2-methylphenyl substituent and a 5-methyl-2-furyl moiety. Its molecular structure combines a fluorinated benzene ring with a methyl-substituted furan system, making it a hybrid aromatic-heterocyclic compound.

Properties

IUPAC Name

(4-fluoro-2-methylphenyl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO2/c1-8-7-10(14)4-5-11(8)13(15)12-6-3-9(2)16-12/h3-7,13,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQAEMPLSSRYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=C(C=C(C=C2)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol typically involves the reaction of 4-fluoro-2-methylphenylmagnesium bromide with 5-methyl-2-furaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by column chromatography .

Industrial Production Methods

Industrial production of 4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in the development of new compounds.

Reactions Involving 4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol :

  • Oxidation : The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
  • Reduction : It can be reduced to form the corresponding alcohol using lithium aluminum hydride (LiAlH4).
  • Substitution Reactions : The fluorine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions, leading to a variety of derivatives.

Biological Research

Potential Biological Activity
Research has indicated that 4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol may exhibit various biological activities. Its structure allows for interaction with biological macromolecules, making it a candidate for drug development.

Case Studies

  • Antitumor Activity : In vitro studies have shown that derivatives of this compound demonstrate promising antitumor activity against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The structure-activity relationship (SAR) suggests that modifications on the phenyl ring can enhance efficacy.
  • Biofilm Inhibition : Similar compounds have been studied for their ability to inhibit biofilm formation in Pseudomonas aeruginosa, indicating potential applications in developing new anti-infective agents.

Medicinal Chemistry

Therapeutic Properties Exploration
The compound is being explored for its potential therapeutic properties. Its unique structure enhances binding affinity to various biological targets, which may lead to the development of novel pharmaceuticals.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, 4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol is utilized in the production of specialty chemicals and materials. The compound's reactivity allows it to be incorporated into various formulations and products.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets. The furan ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Structural Analogues and Reactivity

Table 1: Structural and Reactivity Comparison

Compound Name Substituents/Functional Groups Key Reactivity Features Reference
4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol 4-fluoro-2-methylphenyl, 5-methyl-2-furyl, methanol Acid-catalyzed reactions yield tar or ethers; resists self-condensation under acidic conditions.
(5-Methyl-2-furyl)methanol 5-methyl-2-furyl, methanol Used in catalytic hydrogenation to 5-methylfurfural; exhibits moderate toxicity (Xn hazard).
3-(5-Methyl-2-furyl)acrylic acid 5-methyl-2-furyl, acrylic acid Undergoes cyclocondensation to form dihydropyrimidines with antimicrobial activity.
5-Fluoro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran Benzofuran, 3-methylsulfinyl, 4-methylphenyl Oxidized from sulfanyl to sulfinyl derivatives; crystallographic stability demonstrated.

Key Findings:

  • Acid Stability: Unlike simpler furyl methanols (e.g., (5-methyl-2-furyl)methanol), 4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol resists self-condensation under acidic conditions, forming ethers or degradation products instead of bis-furylmethanes .
  • Catalytic Behavior: The furyl methanol moiety in similar compounds (e.g., (5-methyl-2-furyl)methanol) is reactive in hydrogenation processes, contrasting with the fluorinated phenyl group’s inertness in such reactions .
  • Biological Activity: Furyl-acrylic acid derivatives exhibit antimicrobial properties, while nitrofuran analogues (e.g., 5-nitrofuran semicarbazones) are carcinogenic. The target compound lacks nitro groups, suggesting lower carcinogenic risk .

Table 2: Hazard Profile Comparison

Compound Name Hazard Class Key Risks Reference
4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol Not classified No direct data; inferred low carcinogenicity (no nitro groups).
(5-Methyl-2-furyl)methanol Xn (Harmful) Irritant; moderate toxicity.
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide Carcinogen Induces mammary, kidney, and intestinal tumors in rats.
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide Carcinogen (bladder) Potent bladder carcinogen in rats.

Key Findings:

  • Furyl methanols generally exhibit moderate toxicity (Xn class), but fluorinated aromatic groups may enhance stability and reduce metabolic activation risks .

Biological Activity

4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Structure

The compound consists of a fluorinated phenyl group and a furan moiety, which contribute to its unique chemical behavior. The presence of the fluorine atom enhances binding affinity to various biological targets, while the furan ring provides stability and reactivity.

Synthesis

The compound can be synthesized through several methods, including oxidation and reduction reactions. It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in chemical research and drug development.

4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol acts primarily as a ligand that interacts with specific receptors or enzymes. This interaction modulates their activity, influencing various biochemical pathways. The fluorine substitution increases the compound's selectivity and potency against certain biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Mutagenicity Testing

The Ames test has been employed to assess the mutagenic potential of 4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol. Results indicated that the compound did not show significant mutagenic effects at tested concentrations, which is critical for evaluating its safety in pharmaceutical applications .

Case Studies

  • Antitumor Activity : In vitro studies demonstrated that derivatives of related compounds showed promising antitumor activity against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The structure-activity relationship (SAR) indicated that modifications on the phenyl ring could enhance efficacy .
  • Biofilm Inhibition : Compounds similar to 4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanol have been studied for their ability to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. This highlights the potential of such compounds in developing new anti-infective agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
MutagenicityNo significant mutagenic effects
AntitumorActive against MCF7 and NCI-H460 cell lines
Biofilm InhibitionInhibits biofilm formation in Pseudomonas aeruginosa

Table 2: Structure-Activity Relationship (SAR)

Compound VariantIC50 (µM)Target
4-Fluoro-2-methylphenyl-(5-methyl-2-furyl)methanolNot determinedGeneral biological activity
Related nitrophenyl derivatives6.55 - 7.41PqsD enzyme
Other substituted phenolsVariableVarious cellular targets

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